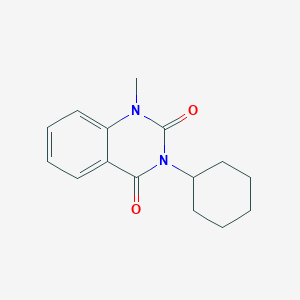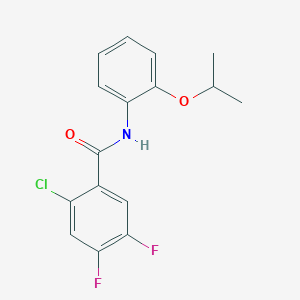
4-propoxy-N-(2-pyridinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-propoxy-N-(2-pyridinylmethyl)benzamide, also known as P2X7 antagonist, is a chemical compound that has gained significant attention in the field of scientific research. It has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
作用機序
4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist works by blocking the activation of 4-propoxy-N-(2-pyridinylmethyl)benzamide receptors, which are expressed on various cells, including immune cells, cancer cells, and neurons. 4-propoxy-N-(2-pyridinylmethyl)benzamide receptors are involved in various cellular processes, including cell death, cytokine production, and inflammasome activation. By blocking 4-propoxy-N-(2-pyridinylmethyl)benzamide receptors, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist inhibits these processes and exerts its therapeutic effects.
Biochemical and Physiological Effects:
4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist has been found to have various biochemical and physiological effects, depending on the cell type and disease model. In cancer, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist induces apoptosis and inhibits angiogenesis, leading to tumor growth inhibition. In inflammation, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist reduces the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. In autoimmune disorders, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist suppresses the activation of immune cells and reduces the production of autoantibodies, leading to reduced autoimmunity.
実験室実験の利点と制限
4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist has several advantages for lab experiments, including its specificity for 4-propoxy-N-(2-pyridinylmethyl)benzamide receptors, its ability to inhibit various cellular processes, and its potential therapeutic applications. However, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist also has some limitations, including its potential off-target effects, its variable potency in different cell types, and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Another direction is to develop more potent and selective 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonists with fewer off-target effects. Additionally, the development of 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist-based therapies, such as antibody-drug conjugates and nanoparticle-based delivery systems, could enhance its therapeutic efficacy and reduce its toxicity.
合成法
The synthesis of 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist involves the reaction of 4-propoxybenzoyl chloride with 2-pyridinemethanol in the presence of a base, followed by the addition of ammonium hydroxide to form the final product. The purity of the compound can be determined by various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist has been shown to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting angiogenesis. In inflammation, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist has been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In autoimmune disorders, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist has been shown to suppress the activation of immune cells and reduce the production of autoantibodies.
特性
IUPAC Name |
4-propoxy-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-11-20-15-8-6-13(7-9-15)16(19)18-12-14-5-3-4-10-17-14/h3-10H,2,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMGWYQMTFJICA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R*,2R*,6S*,7S*)-4-[2-(1-methyl-1H-imidazol-2-yl)benzoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5378438.png)
![4-[((2R,5S)-5-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]morpholine](/img/structure/B5378444.png)
amine hydrochloride](/img/structure/B5378452.png)
![N'-[1-(2-furyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5378457.png)
![N-ethyl-2-[(4-fluorophenoxy)methyl]-N-(pyridin-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5378465.png)

![5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5378492.png)
![N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B5378499.png)
![5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B5378512.png)
![2-[2-(benzyloxy)phenyl]-N-4H-1,2,4-triazol-4-ylacetamide](/img/structure/B5378516.png)
![3-(3,4-difluorophenyl)-5-[(5-ethylpyridin-2-yl)methyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5378519.png)
![N-methyl-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5378530.png)
